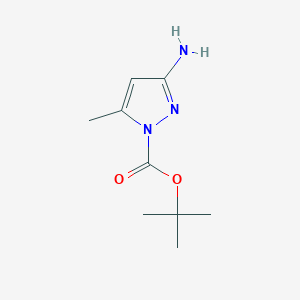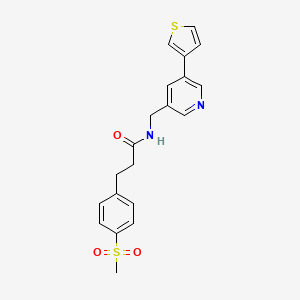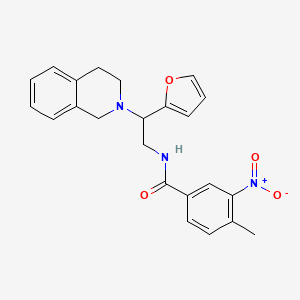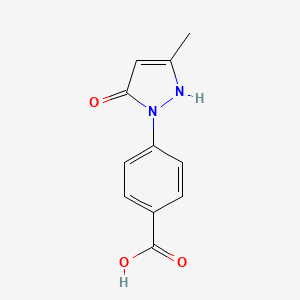
3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as FPBPP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPBPP belongs to the class of pyrimidine derivatives and has been found to possess a wide range of pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have a wide range of biochemical and physiological effects in the body. It has been found to inhibit the release of pro-inflammatory cytokines, reduce the expression of COX-2, and modulate the activity of various signaling pathways. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to reduce tumor growth, alleviate anxiety and depression-like behaviors, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its wide range of pharmacological properties. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to possess anti-inflammatory, anti-tumor, anti-anxiety, and antidepressant properties, making it a versatile compound for studying various diseases. However, one of the limitations of using 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in vivo.
Orientations Futures
There are several future directions for the study of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. One area of research is the development of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another area of research is the optimization of the synthesis method to improve the yield and purity of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. Additionally, further studies are needed to determine the safety and toxicity of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in vivo and to investigate its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluorobenzyl ethyl acetoacetate. This intermediate compound is then reacted with 4-phenylpiperazine in the presence of potassium carbonate to form 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. The synthesis of 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, anti-anxiety, and antidepressant properties. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the release of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro. In animal models, 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been found to inhibit tumor growth and reduce anxiety and depression-like behaviors. 3-(4-fluorobenzyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been studied for its potential use in the treatment of neuropathic pain and Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-8-6-16(7-9-17)15-26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBKSTHYXFFMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2H-Tetrazol-5-yl)propyl]aniline](/img/structure/B2460700.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride](/img/structure/B2460704.png)

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2460707.png)



![N-(2-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2460715.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2460717.png)
![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine](/img/structure/B2460722.png)
